molecular formula C7H6N2O5 B13073436 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B13073436
M. Wt: 198.13 g/mol
InChI Key: JGZPQCFNNYZOAV-UHFFFAOYSA-N
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Description

4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol This compound is characterized by the presence of a pyrrole ring substituted with acetyl and nitro groups at positions 4 and 5, respectively, and a carboxylic acid group at position 2

Preparation Methods

The synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride, followed by nitration and acetylation reactions . Another approach includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include iron (III) chloride, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-3(10)4-2-5(7(11)12)8-6(4)9(13)14/h2,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZPQCFNNYZOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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